molecular formula C9H8O3 B2760575 4-Hydroxy-3-methylbenzofuran-2(3H)-one CAS No. 21872-07-1

4-Hydroxy-3-methylbenzofuran-2(3H)-one

Cat. No.: B2760575
CAS No.: 21872-07-1
M. Wt: 164.16
InChI Key: RVKZLTPMLGGSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-3-methylbenzofuran-2(3H)-one is a benzofuran derivative known for its unique chemical structure and potential applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring, which contribute to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-methylbenzofuran-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-hydroxy-4-methylbenzaldehyde as a starting material, which undergoes cyclization in the presence of an acid catalyst to form the benzofuran ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-methylbenzofuran-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized benzofuran derivatives .

Scientific Research Applications

4-Hydroxy-3-methylbenzofuran-2(3H)-one has several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease processes.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methylbenzofuran-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit histone lysine-specific demethylase 1 (LSD1), an enzyme overexpressed in various tumors. By inhibiting LSD1, the compound can modulate gene expression and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-3-methylbenzofuran-2-carbohydrazide
  • 2-Hydroxy-4-(3’-oxo-3’H-benzofuran-2’-yliden)but-2-enoic acid

Uniqueness

4-Hydroxy-3-methylbenzofuran-2(3H)-one is unique due to its specific hydroxyl and methyl substitutions on the benzofuran ring, which confer distinct chemical properties and biological activities. Compared to similar compounds, it exhibits unique inhibitory activity against LSD1, making it a valuable compound for therapeutic research .

Properties

IUPAC Name

4-hydroxy-3-methyl-3H-1-benzofuran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-5-8-6(10)3-2-4-7(8)12-9(5)11/h2-5,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKZLTPMLGGSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=CC=C2OC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.